3-[4-(Tetradecylselanyl)phenyl]thiophene
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Overview
Description
3-[4-(Tetradecylselanyl)phenyl]thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 3-[4-(Tetradecylselanyl)phenyl]thiophene can be achieved through various synthetic routes. One common method involves the lithiation of 3-bromothiophene with n-butyllithium at low temperatures, followed by the addition of elemental sulfur and subsequent reaction with 4-(2-bromoacetyl)-benzonitrile . Industrial production methods may involve the use of catalytic processes and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
3-[4-(Tetradecylselanyl)phenyl]thiophene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[4-(Tetradecylselanyl)phenyl]thiophene has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 3-[4-(Tetradecylselanyl)phenyl]thiophene involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
3-[4-(Tetradecylselanyl)phenyl]thiophene can be compared with other thiophene derivatives, such as 2-substituted thiophenes and 2,3,4-trisubstituted thiophenes. These compounds share similar structural features but may differ in their pharmacological properties and applications. For example, suprofen, a 2-substituted thiophene, is known for its anti-inflammatory properties, while articaine, a 2,3,4-trisubstituted thiophene, is used as a dental anesthetic .
Properties
CAS No. |
189073-01-6 |
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Molecular Formula |
C24H36SSe |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
3-(4-tetradecylselanylphenyl)thiophene |
InChI |
InChI=1S/C24H36SSe/c1-2-3-4-5-6-7-8-9-10-11-12-13-20-26-24-16-14-22(15-17-24)23-18-19-25-21-23/h14-19,21H,2-13,20H2,1H3 |
InChI Key |
IALPJGAKIUBSHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[Se]C1=CC=C(C=C1)C2=CSC=C2 |
Origin of Product |
United States |
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